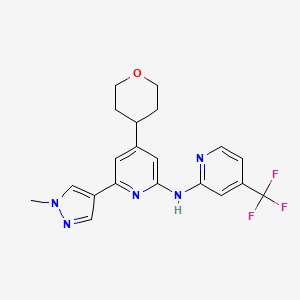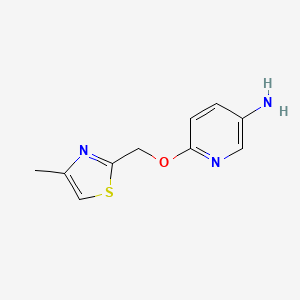
6-((4-Methylthiazol-2-yl)methoxy)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((4-Metiltiazol-2-il)metoxi)piridin-3-amina es un compuesto heterocíclico que presenta tanto un anillo de tiazol como un anillo de piridina. El anillo de tiazol es conocido por su aromaticidad y actividad biológica, mientras que el anillo de piridina es un andamiaje común en la química medicinal.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 6-((4-Metiltiazol-2-il)metoxi)piridin-3-amina típicamente involucra los siguientes pasos:
Formación del Anillo de Tiazol: El anillo de tiazol se puede sintetizar a través de la síntesis de tiazol de Hantzsch, que involucra la condensación de α-halocetonas con tioamidas.
Unión a Piridina: El derivado de tiazol se hace reaccionar entonces con un derivado de piridina bajo condiciones básicas para formar el compuesto deseado.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-((4-Metiltiazol-2-il)metoxi)piridin-3-amina puede someterse a varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: La reducción se puede lograr utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en los anillos de tiazol y piridina.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en ácido acético.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Halogenación utilizando N-bromosuccinimida (NBS) en cloroformo.
Productos Principales
Oxidación: Formación de sulfóxidos o sulfonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
6-((4-Metiltiazol-2-il)metoxi)piridin-3-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como inhibidor de enzimas o modulador de receptores.
Medicina: Se explora su potencial efecto terapéutico, incluyendo actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 6-((4-Metiltiazol-2-il)metoxi)piridin-3-amina involucra su interacción con objetivos moleculares específicos. El anillo de tiazol puede interactuar con enzimas o receptores, potencialmente inhibiendo su actividad. El anillo de piridina puede mejorar la afinidad de unión y la especificidad del compuesto. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos biológicos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
4-Metiltiazol-2-amina: Un derivado de tiazol más simple con actividades biológicas similares.
Piridin-3-amina: Un derivado de piridina con aplicaciones en química medicinal.
Unicidad
6-((4-Metiltiazol-2-il)metoxi)piridin-3-amina es única debido a la combinación de los anillos de tiazol y piridina, que pueden conferir un rango más amplio de actividades biológicas y reactividad química en comparación con sus componentes individuales.
La estructura y propiedades únicas de este compuesto lo convierten en un objetivo valioso para futuras investigaciones y desarrollos en varios campos científicos.
Propiedades
Fórmula molecular |
C10H11N3OS |
|---|---|
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
6-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyridin-3-amine |
InChI |
InChI=1S/C10H11N3OS/c1-7-6-15-10(13-7)5-14-9-3-2-8(11)4-12-9/h2-4,6H,5,11H2,1H3 |
Clave InChI |
XHNXPBKFNOZWCU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)COC2=NC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


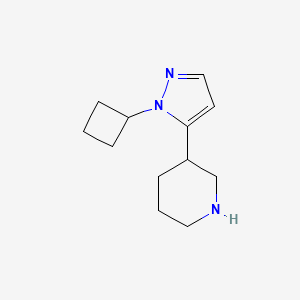

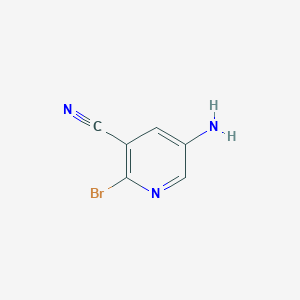
![2-Chloro-4-(3-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11780680.png)
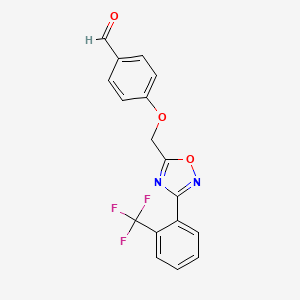



![4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11780724.png)

